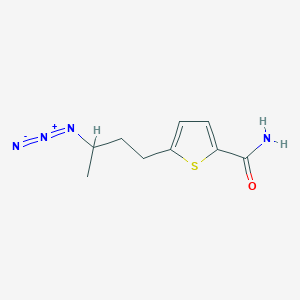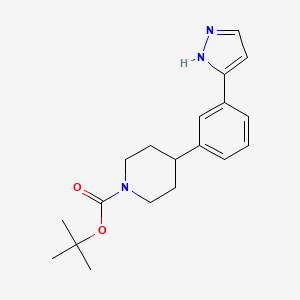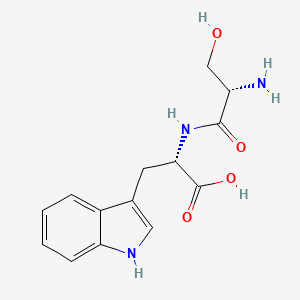![molecular formula C18H26O6 B14133504 Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate CAS No. 83996-66-1](/img/structure/B14133504.png)
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate, also known as Bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) adipate, is a chemical compound with the molecular formula C20H30O6. It is a colorless to light yellow clear liquid that is insoluble in water . This compound is commonly used in materials science, particularly in the synthesis of polymers and high-performance materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate typically involves the esterification of adipic acid with 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, adipic acid and 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol, are mixed in large reactors with a suitable catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion. The product is then purified through distillation and filtration to achieve the required purity levels .
化学反应分析
Types of Reactions
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products
Oxidation: Adipic acid and 7-oxabicyclo[4.1.0]heptan-3-yl carboxylic acid.
Reduction: 7-oxabicyclo[4.1.0]heptan-3-ylmethyl alcohol and hexanediol.
Substitution: Various substituted esters and amides.
科学研究应用
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
作用机制
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate involves its interaction with various molecular targets and pathways. In polymer synthesis, the compound acts as a cross-linking agent, forming strong covalent bonds between polymer chains. This enhances the mechanical strength and chemical resistance of the resulting materials . In biological systems, it may interact with enzymes and proteins, influencing their activity and stability .
相似化合物的比较
Similar Compounds
- Bis(3,4-epoxycyclohexylmethyl) adipate
- Adipic acid bis(3,4-epoxycyclohexylmethyl) ester
Uniqueness
Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate is unique due to its bicyclic structure, which imparts enhanced rigidity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials with excellent mechanical and chemical properties .
属性
CAS 编号 |
83996-66-1 |
|---|---|
分子式 |
C18H26O6 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
bis(7-oxabicyclo[4.1.0]heptan-3-yl) hexanedioate |
InChI |
InChI=1S/C18H26O6/c19-17(21-11-5-7-13-15(9-11)23-13)3-1-2-4-18(20)22-12-6-8-14-16(10-12)24-14/h11-16H,1-10H2 |
InChI 键 |
IDSLNGDJQFVDPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C(O2)CC1OC(=O)CCCCC(=O)OC3CCC4C(C3)O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)




![Bis{2-[(2-methylacryloyl)oxy]ethyl} hexanedioate](/img/structure/B14133460.png)



